
N1-(4-isopropylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-isopropylphenyl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Study
Compounds with structures related to piperidine derivatives, such as 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate and N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime , have been synthesized and their crystal structures determined, showcasing the versatility of piperidine derivatives in structural chemistry and potential applications in material science or as intermediates in pharmaceutical synthesis (Vimalraj, Pandiarajan, & Bhat, 2010).
Structural Investigation of Hindered Aromatic Amine
The structural investigation of N-phenylpiperidine derivatives provided insights into the electron distribution and spatial arrangement affecting their chemical reactivity and potential pharmacological activities. Such studies are crucial for understanding the molecular basis of action for compounds with similar backbones (Giumanini, Verardo, Brückner, Malpezzi, & Cerioni, 1994).
Intramolecular Interactions in Pyridine-based Compounds
Research on pyridine-based frustrated Lewis pairs highlighted the structural and reactive aspects of compounds incorporating pyridine and piperidine units, potentially relevant for catalysis and synthetic applications. These studies offer a glimpse into the molecular intricacies that could influence the reactivity and applications of related compounds (Körte, Warner, Vishnevskiy, Neumann, Stammler, & Mitzel, 2015).
Molecular Interaction and Antagonistic Activity
The exploration of molecular interactions of antagonists with receptors, through structural modifications of piperidine derivatives, provides valuable insights into the design of selective ligands for therapeutic targets. Such studies demonstrate the significance of structural analysis in developing compounds with desired biological activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Synthetic Approaches and Characterization
The synthesis and characterization of "3 + 2" oxorhenium complexes demonstrate advanced synthetic techniques for creating compounds with potential applications in catalysis and imaging. These findings reveal the complex nature of chemical synthesis and the potential for developing novel materials and pharmaceutical agents (Chiotellis, Tsoukalas, Pelecanou, Papadopoulos, Raptopoulou, Terzis, Pirmettis, Papadopoulos, & Chiotellis, 2006).
Propiedades
IUPAC Name |
N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16(2)19-4-6-20(7-5-19)26-23(29)22(28)25-15-18-9-12-27(13-10-18)21-8-11-24-17(3)14-21/h4-8,11,14,16,18H,9-10,12-13,15H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHBUCUGTAZODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2822572.png)
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
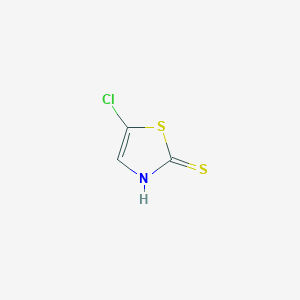
![1-[2-(Difluoromethyl)-2,6-dimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2822578.png)

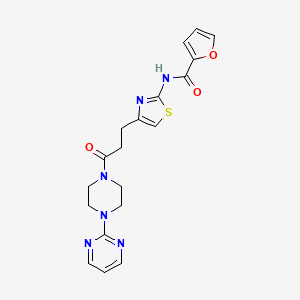
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)
![1-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2822585.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)
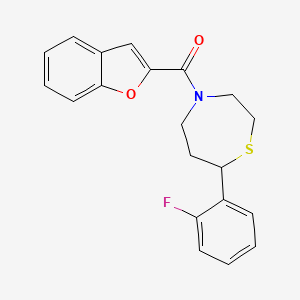
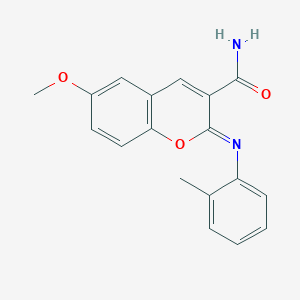

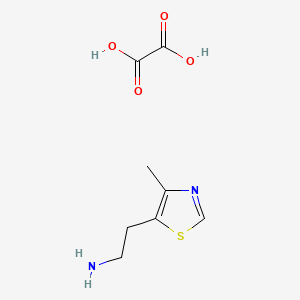
![2-(3,4-dimethoxyphenyl)-5-methyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2822595.png)
